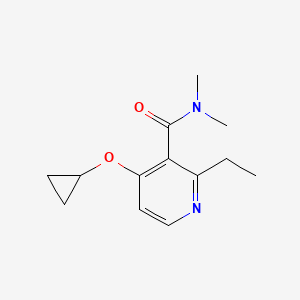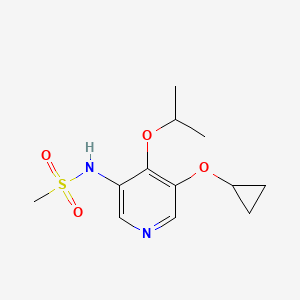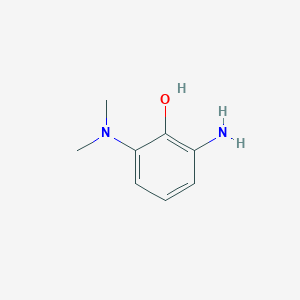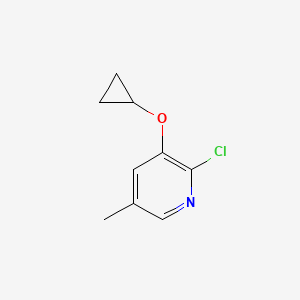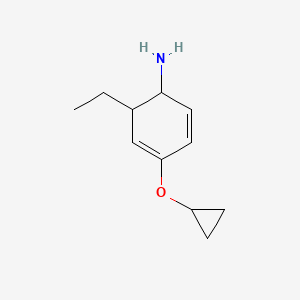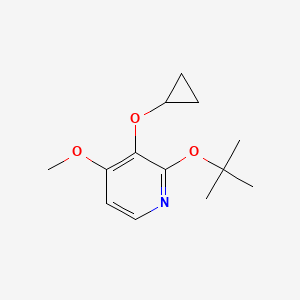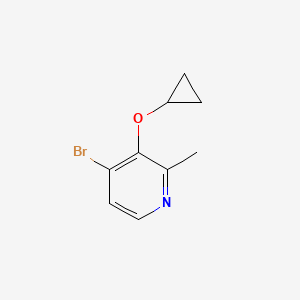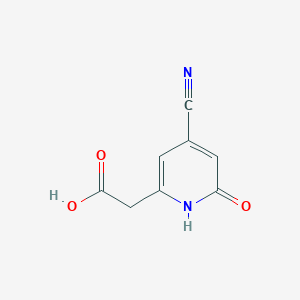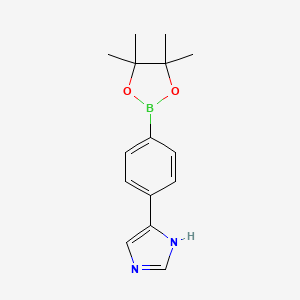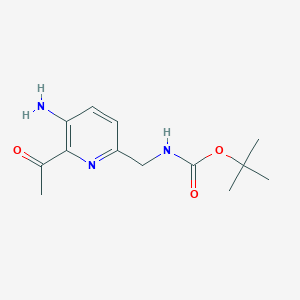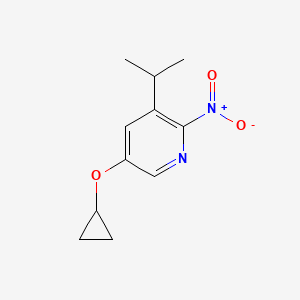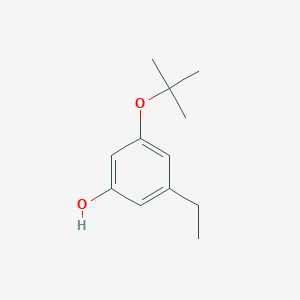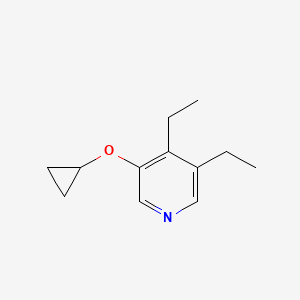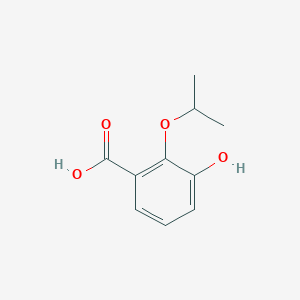![molecular formula C9H8INO4 B14837435 [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxycarbonyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative followed by the introduction of the methoxycarbonyl and acetic acid groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent steps may include esterification and hydrolysis reactions to introduce the methoxycarbonyl and acetic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acids or bases for esterification and hydrolysis reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and different esters or acids derived from the methoxycarbonyl group.
Scientific Research Applications
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the methoxycarbonyl group play crucial roles in its reactivity and binding affinity to specific targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is similar to other pyridine derivatives such as [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]methyl ester and [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]amide.
Other Iodinated Pyridines: Compounds like 2-iodopyridine and 2-iodo-4-methylpyridine share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
2-(2-iodo-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-15-9(14)6-2-5(4-8(12)13)3-7(10)11-6/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
DFNBRACIFZDRQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


